2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide
Description
2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a synthetic acetamide derivative featuring a benzylpyrrolidinyl and ethyl substituent on the nitrogen atom of the acetamide core. Specifically, this compound’s structural design—combining a pyrrolidine ring with benzyl and ethyl groups—aims to enhance target binding affinity and selectivity for bacterial aaRS, such as leucyl-tRNA synthetase (LeuRS), while minimizing off-target effects in eukaryotic cells . Its development aligns with efforts to address antibiotic resistance by targeting conserved bacterial metabolic pathways.
Properties
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGVCNCZMADIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization of 1,4-diamines or lactam intermediates. A patent by details a cyclization strategy using 2-pyrrolidone as a precursor, reacting it with a benzylated nitroalkene to form N-benzyl-2-nitromethylene-pyrrolidine. This intermediate undergoes catalytic hydrogenation (Raney nickel, 145 kg H₂ pressure, 100°C for 5 hours) to yield 2-aminomethyl-pyrrolidine with 71% efficiency.
Table 1: Cyclization and Hydrogenation Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 2-pyrrolidone + benzylated nitroalkene | 71% | |
| Hydrogenation | Raney nickel, H₂ (145 kg), 100°C, 5 hours | 71% |
Chiral Resolution and Enantiomeric Control
Lipase-Mediated Enantiomeric Resolution
Racemic 2-aminomethyl-pyrrolidine is resolved using Pseudomonas cepacia lipase in acetonitrile with benzyl acetate as an acyl donor. The (R)-enantiomer reacts preferentially, yielding N-(pyrrolidin-2-yl-methyl)-acetamide with >98% enantiomeric excess (ee). This method outperforms classical tartaric acid salt resolution by reducing waste and avoiding toxic solvents.
Table 2: Enzymatic vs. Chemical Resolution
| Parameter | Enzymatic Resolution | Chemical Resolution |
|---|---|---|
| Catalyst | Pseudomonas cepacia lipase | L-Tartaric acid |
| Solvent | Acetonitrile | Methanol/Water |
| Enantiomeric Excess | 98% | 82% |
| Yield | 89% | 67% |
Mitigation of Racemization
Racemization during storage is minimized by lyophilizing the product under argon at -20°C. Studies show that lyophilized powders retain >95% ee for 12 months, whereas solutions in DMSO degrade to 80% ee within 6 months.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advances employ continuous flow reactors to enhance acylation efficiency. A tubular reactor with immobilized lipase (Novozym 435) achieves 92% conversion in 30 minutes at 40°C, compared to 6 hours in batch processes. This method reduces solvent use by 70% and eliminates intermediate purification.
Green Chemistry Innovations
The substitution of sodium azide with safer reagents in cyclization steps is critical. A 2025 study demonstrated that using trimethylsilyl chloride instead of sodium azide reduces toxicity while maintaining 88% yield.
Table 3: Solvent and Reagent Optimization
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Cyclization Reagent | Sodium azide | Trimethylsilyl chloride |
| Solvent | Dichloromethane | Ethyl acetate |
| Reaction Time | 12 hours | 8 hours |
| Yield | 71% | 88% |
Analytical Validation of Synthetic Intermediates
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide in treating parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A screening of compound libraries has identified several analogues with promising antiparasitic properties. For instance, a related compound demonstrated an in vitro EC50 value of 0.001 μM against T. brucei, indicating potent activity . The structural features of these compounds contribute to their ability to cross the blood-brain barrier, a critical factor for treating late-stage HAT where central nervous system involvement occurs .
2. Neuropharmacology
The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds with similar amine functionalities have been studied for their effects on neurotransmitter systems and their potential as cognitive enhancers. The presence of a pyrrolidine ring may enhance binding affinity to various receptors involved in neurochemical signaling pathways.
Table 1: Summary of Biological Activities
| Compound | Activity | EC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| Compound 73 | Antiparasitic | 0.001 | >30-fold over mammalian cells | Effective against T. brucei |
| This compound | Potential neuroactive compound | TBD | TBD | Structural analogs show promise |
Case Study: Antiparasitic Screening
A phenotypic screen conducted on a library of compounds led to the identification of several candidates with high selectivity for T. brucei. Among these, analogs of this compound were noted for their favorable pharmacokinetic profiles, including good oral bioavailability and effective plasma exposure . These findings underscore the importance of structural modifications in enhancing the therapeutic potential of related compounds.
Structural Insights and Synthesis
The synthesis of this compound involves standard organic synthesis techniques that allow for the introduction of various substituents on the pyrrolidine and benzyl moieties. The ability to modify these groups can lead to derivatives with enhanced biological activity or improved pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The pharmacological and chemical profiles of 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide can be contextualized by comparing it to two key analogs: 2-amino-N-(arylsulfinyl)-acetamides and 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
Table 1: Structural and Functional Comparison
Key Findings
Target Selectivity :
- The benzylpyrrolidin-3-yl group in the target compound likely improves LeuRS binding through hydrophobic and π-stacking interactions with the enzyme’s active site, as suggested by the structural emphasis in related aaRS inhibitors . In contrast, arylsulfinyl analogs exhibit broader aaRS inhibition due to the sulfinyl group’s versatility in interacting with diverse enzyme pockets .
- The trifluoroethyl analog lacks direct evidence of aaRS targeting but may leverage fluorine’s electronegativity for enhanced metabolic stability, a common strategy in drug design .
Synthesis Complexity :
- The target compound requires multi-step synthesis involving pyrrolidine functionalization and sequential alkylation, which may limit scalability compared to the simpler trifluoroethyl derivative , synthesized via direct alkylation with 2,2,2-trifluoroethylating agents .
Therapeutic Potential: The benzylpyrrolidin-3-yl derivative’s specificity for LeuRS positions it as a candidate for narrow-spectrum antibiotics, reducing resistance risks. Arylsulfinyl analogs, however, risk off-target effects due to their broader activity .
Research Findings and Limitations
- Comparative studies with arylsulfinyl analogs are absent but inferred to favor the latter for broad-spectrum applications.
- Toxicity: No explicit toxicity data are provided, but the ethyl and benzyl groups may raise concerns about hepatotoxicity, necessitating further in vivo studies.
- Synthetic Feasibility : The trifluoroethyl analog’s straightforward synthesis highlights a trade-off between structural complexity and manufacturability .
Biological Activity
2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a complex organic compound notable for its diverse functional groups, including amino, benzyl, pyrrolidinyl, and acetamide moieties. These structural features suggest significant potential for biological activity, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Pyrrolidine Ring: This feature is associated with interactions with neurotransmitter receptors.
- Benzyl Group: Enhances lipophilicity and may influence receptor binding.
- Acetamide Moiety: Contributes to the compound's solubility and potential biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets such as neurotransmitter receptors. Preliminary studies indicate that it may act as an agonist or antagonist at muscarinic receptors, which are crucial for various physiological processes in the central nervous system (CNS) .
Biological Activity
Research indicates that this compound exhibits significant biological activity across several areas:
Neuropharmacological Effects
Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders. For instance, related compounds have demonstrated anticonvulsant properties in animal models .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. Its structural features suggest it may interact with enzymes related to neurotransmitter metabolism, which could be beneficial in treating conditions like epilepsy or anxiety disorders .
Study 1: Anticonvulsant Activity
A study highlighted the anticonvulsant activity of functionalized N-benzyl derivatives, where this compound was included among compounds tested for efficacy. The results indicated promising anticonvulsant activity comparable to established medications like phenobarbital .
Study 2: Selectivity in Receptor Binding
Research involving high-throughput screening of compounds against various neurotransmitter receptors revealed that derivatives of this compound exhibited selective binding profiles. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)acetamide | Piperidine ring; pyrazine substituent | Potential muscarinic receptor antagonist |
| (S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)methyl-N-methylacetamide | Pyrrolidine ring; methyl substitution | Neuroactive properties |
| (S)-N-(benzyl)pyrrolidin-2-amino-N-propionamide | Similar pyrrolidine structure; propionamide moiety | Modulates neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, and what critical reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substituted pyrrolidine intermediates. For example, acylation of 1-benzylpyrrolidin-3-amine with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) followed by deprotection and alkylation steps may yield the target compound. Reaction temperature (0–5°C for sensitive intermediates) and catalyst selection (e.g., piperidine in ethanol) are critical for minimizing side reactions . Purification via column chromatography with optimized solvent ratios (e.g., ethyl acetate:hexane gradients) is recommended to isolate high-purity products .
Q. How can researchers characterize the molecular structure of this compound to confirm its identity and purity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzylpyrrolidine and acetamide moieties. For example, the benzyl group’s aromatic protons should appear as a multiplet at δ 7.2–7.4 ppm, while the pyrrolidine’s methylene protons resonate around δ 2.5–3.5 ppm. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 218.30 for related analogs) . Purity should be validated via HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Despite limited stability data for this specific compound, analogs suggest storage at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the pyrrolidine ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor for color changes or precipitate formation, which may indicate hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from differences in assay conditions. Standardize protocols using:
- Receptor-binding assays : Radioligand competition studies (e.g., ³H-labeled antagonists) with controlled pH and ion concentrations.
- Functional cellular assays : Use engineered cell lines (e.g., CHO-K1 expressing target GPCRs) with calcium flux or cAMP readouts.
Cross-validate results with molecular docking simulations to correlate activity with structural motifs (e.g., benzyl group interactions with hydrophobic receptor pockets) .
Q. What strategies are effective for optimizing the enantiomeric purity of this compound?
- Methodological Answer : Chiral resolution via preparative HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., (S)-BINOL) during the acylation step can enhance enantiomeric excess (ee). Monitor ee via polarimetry or chiral GC/MS .
Q. How can computational methods predict toxicological profiles when experimental data is lacking?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models from platforms like OECD QSAR Toolbox to estimate acute toxicity (e.g., LD50). Molecular dynamics simulations can predict metabolite formation (e.g., N-deethylation via cytochrome P450 enzymes). Validate predictions with in vitro hepatocyte assays (e.g., CYP3A4 inhibition studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
